9-Methylguanine
Overview
Description
9-Methylguanine is a compound with the molecular formula C6H7N5O . It is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of 9-Methylguanine consists of a purine ring with a methyl group attached to the 9th position . The molecular weight is 165.15 g/mol . The IUPAC name is 2-amino-9-methyl-1H-purin-6-one .
Chemical Reactions Analysis
9-Methylguanine can undergo various chemical reactions. For instance, it can undergo C8-hydroxylation when it interacts with water molecules in the gas phase . This process involves the formation of a 4,8-endoperoxide via a Diels–Alder cycloaddition of singlet O2 .
Physical And Chemical Properties Analysis
9-Methylguanine is a solid compound with a molecular weight of 165.15 g/mol . Its exact physical properties such as melting point, boiling point, and density are not specified in the search results.
Scientific Research Applications
Infrared Studies and UV Irradiation Effects
- Tautomeric Forms : 9-Methylguanine shows the presence of amino-oxo and amino-hydroxy tautomers in an argon matrix, which differs from its behavior in solutions and crystal forms where only the amino-oxo form is present. This finding could have significant biological implications, especially in the context of guanosine-thymidine base pairing (Szczepaniak, Szcześniak & Person, 1988).
Computational Studies of DNA Base Pairs
- Base Pair Interactions : Research using resolution of the identity MP2 (RI-MP2) calculations indicates that 9-Methylguanine forms stable interactions with other bases, like 9-methyladenine, in DNA models. This can be vital for understanding large biological structures (Jurečka, Nachtigall & Hobza, 2001).
Interaction with Platinum Complexes
- Binding with Platinum Complexes : Studies have shown that 9-Methylguanine can act as a bidentate ligand, binding to platinum complexes. This is important for understanding the interaction of DNA with metal-based drugs (Roos, Thomson & Eagles, 1974).
Studies on DNA Damage and Repair
- DNA Cross-Links and Repair : Research suggests that 9-Methylguanine plays a role in the formation and repair of DNA cross-links, which is critical in understanding cellular resistance to certain types of chemotherapy (Bodell et al., 1984).
Spectroscopic and Computational Analysis
- Tautomerism and Rotamers : In-depth studies combining experimental and theoretical approaches reveal the presence of different tautomers and rotamers of 9-Methylguanine. This is crucial for understanding its behavior in various environments, impacting DNA stability and mutation rates (Chin et al., 2004).
Alkylation Studies
- Purine Alkylation : The alkylation reaction of 9-Methylguanine by quinone methide has been explored, providing insights into nucleophilic sites and the stability of resulting adducts. This has implications for understanding DNA modifications and potential DNA damage mechanisms (Freccero, Gandolfi & Sarzi-Amadè, 2003).
Quantum Vibrations and DNA Properties
- Influence on DNA Properties : Studies on the role of quantum vibrations in 9-Methylguanine show significant impacts on the structural, electronic, and optical properties of DNA, crucial for understanding DNA's behavior under different conditions (Law & Hassanali, 2015).
Oxidation and Cross-linking
- Oxidation and Cross-Linking Kinetics : Research on the oxidation of 9-Methylguanine and its cross-linking reveals important mechanistic insights, with implications for understanding DNA damage and repair processes (Sun et al., 2019).
Monte Carlo Simulations in Chloroform
- Free Energies of Binding : Monte Carlo simulations provide data on the absolute free energies of binding between 9-Methylguanine and other bases, offering a deeper understanding of nucleic acid interactions (Pranata & Jorgensen, 1991).
Gene Therapy and Chemoprotection
- Chemoprotection in Gene Therapy : A study highlights the use of 9-Methylguanine in gene therapy, specifically its role in chemoprotection and in vivo selection of stem cells, paving the way for new therapeutic approaches (Neff et al., 2003).
Future Directions
Future research on 9-Methylguanine could focus on its role in biological systems and its potential use in medical applications. For instance, its oxidation process could provide insights into DNA damage and repair mechanisms . Additionally, its interaction with other drugs could be explored for potential therapeutic applications .
properties
IUPAC Name |
2-amino-9-methyl-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H3,7,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWJNBOCAPUTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049318 | |
Record name | 9-Methylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylguanine | |
CAS RN |
5502-78-3 | |
Record name | 9-Methylguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5502-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methylguanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02489 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5502-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9-Methylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1,9-dihydro-9-methyl-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-METHYLGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397W61ZHWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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